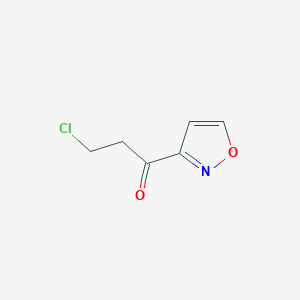

3-Chloro-1-(3-isoxazolyl)-1-propanone

Description

3-Chloro-1-(3-isoxazolyl)-1-propanone is a ketonic compound featuring a chloro-substituted propanone backbone linked to a 3-isoxazolyl heterocycle. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-chloro-1-(1,2-oxazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXUXVXNWBSFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-isoxazolyl)-1-propanone typically involves the reaction of 3-isoxazolecarboxylic acid with thionyl chloride to form 3-chloro-1-(3-isoxazolyl)-1-propanone. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-1-(3-isoxazolyl)-1-propanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-isoxazolyl)-1-propanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted isoxazoles with various functional groups.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Chloro-1-(3-isoxazolyl)-1-propanone has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies to understand the biological activity of isoxazole derivatives and their interactions with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-isoxazolyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

RS 67333 and RS 39604

Structural Features :

- RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.

- RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride.

Comparison :

- Both compounds share the 1-propanone core but differ in substituents. RS 39604 has a more complex piperidinyl side chain with a sulfonamide group, enhancing water solubility and receptor binding specificity compared to the simpler 3-isoxazolyl group in the target compound.

- The chloro and methoxy groups in RS analogs likely modulate receptor affinity, suggesting that the 3-isoxazolyl group in the target compound may prioritize metabolic stability over receptor interaction .

3-Hydroxy-1-(Polycyclic)-1-Propanone Derivatives

Example: Compound 8 from Penicillium aurantiogriseum (3-hydroxy-1-(1,2,4a,5,6,7,8,8a-octahydro-2,5-dihydroxy-1,2,6-trimethyl-1-naphthalenyl)-1-propanone).

Comparison :

- Substituent Effects: The hydroxyl group in compound 8 increases polarity and hydrogen-bonding capacity compared to the chloro group in 3-chloro-1-(3-isoxazolyl)-1-propanone. This difference likely reduces lipophilicity (lower XLogP3) but enhances solubility.

- Bioactivity: Compound 8 exhibits low inhibitory activity against human aldose reductase.

3-Chloro-1-(2-Chloro-5-Methylphenyl)-1-Propanone

Computed Properties :

Comparison :

- Substituent Impact : Replacing the 3-isoxazolyl group with a 2-chloro-5-methylphenyl group increases molecular weight (217.09 vs. ~187 for the target compound) and lipophilicity (higher XLogP3). The aromatic chloro-methyl group may enhance π-π stacking in receptor binding but reduce metabolic stability due to steric hindrance.

- Electrophilicity : The dual chloro substituents in this analog likely amplify electrophilic reactivity, whereas the isoxazolyl group in the target compound offers a balance of electron-withdrawing and hydrogen-bonding properties .

Biological Activity

3-Chloro-1-(3-isoxazolyl)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C6H6ClN2O2

- CAS Number : 357405-87-9

- Molecular Weight : 174.58 g/mol

The biological activity of 3-Chloro-1-(3-isoxazolyl)-1-propanone is primarily attributed to its interaction with various molecular targets. It is hypothesized to exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways that regulate gene expression and cellular function.

Biological Activities

Research indicates that 3-Chloro-1-(3-isoxazolyl)-1-propanone exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest its potential as a therapeutic agent in treating infections caused by these pathogens.

Anticancer Potential

Research has also explored the anticancer properties of 3-Chloro-1-(3-isoxazolyl)-1-propanone. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of 3-Chloro-1-(3-isoxazolyl)-1-propanone requires careful evaluation. Preliminary studies suggest potential hepatotoxicity, necessitating further investigation into its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.